2-(7-Methoxy-1H-indazol-3-yl)ethanamine

nNOS inhibition indazole regioisomers nitric oxide synthase

2-(7-Methoxy-1H-indazol-3-yl)ethanamine (CAS 1360962-69-1, C₁₀H₁₃N₃O, MW 191.23 g/mol) is a disubstituted indazole derivative combining a 7-methoxy substituent on the indazole core with an ethanamine side chain at the 3-position. The 7-methoxyindazole (7-MI) pharmacophore is a well-characterized inhibitor of neuronal nitric oxide synthase (nNOS), demonstrating in vitro IC₅₀ values of approximately 800 nM against rat cerebellar nNOS and documented in vivo antinociceptive activity.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B15070573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Methoxy-1H-indazol-3-yl)ethanamine
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C(NN=C21)CCN
InChIInChI=1S/C10H13N3O/c1-14-9-4-2-3-7-8(5-6-11)12-13-10(7)9/h2-4H,5-6,11H2,1H3,(H,12,13)
InChIKeyAYZBRTWOGQWTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(7-Methoxy-1H-indazol-3-yl)ethanamine (CAS 1360962-69-1): A Dual-Feature Indazole Scaffold for Nitric Oxide Synthase and Kinase-Targeted Procurement


2-(7-Methoxy-1H-indazol-3-yl)ethanamine (CAS 1360962-69-1, C₁₀H₁₃N₃O, MW 191.23 g/mol) is a disubstituted indazole derivative combining a 7-methoxy substituent on the indazole core with an ethanamine side chain at the 3-position . The 7-methoxyindazole (7-MI) pharmacophore is a well-characterized inhibitor of neuronal nitric oxide synthase (nNOS), demonstrating in vitro IC₅₀ values of approximately 800 nM against rat cerebellar nNOS and documented in vivo antinociceptive activity [1][2]. The ethanamine side chain provides a primary amine handle absent in the parent 7-MI scaffold, enabling direct conjugation, salt formation, and further medicinal chemistry derivatization without additional synthetic steps . The compound is commercially supplied at 97% purity for research use .

Why 2-(7-Methoxy-1H-indazol-3-yl)ethanamine Cannot Be Replaced by Generic Indazole Analogs: Regioisomeric and Functional-Group Evidence


Indazole-based nNOS inhibitors exhibit extreme sensitivity to the position and electronic character of ring substituents. Comprehensive screening of isomeric methoxyindazoles by Tuynman et al. (2003) established that while 7-methoxyindazole (7-MI) is the most active nNOS inhibitor of the methoxyindazole series, the 5-, 6-, and 4-methoxy isomers are 'almost inactive against all three NOS isoforms' [1]. Substituting the methoxy group from position-7 to position-5 or -6 abolishes nNOS inhibitory activity [1]. Furthermore, Collot et al. (2003) demonstrated that a bulky substitution at position-7 induces a steric hindrance effect that fundamentally alters the binding mode compared to 7-nitroindazole (7-NI) [2]. The ethanamine side chain at position-3 of the target compound introduces a primary amine functional handle that is absent in the parent 7-MI scaffold (CAS 133841-05-1), which lacks any 3-substitution. This amine enables salt formation for solubility optimization and direct conjugation chemistry—capabilities unavailable with the simpler 7-MI core . These findings demonstrate that indiscriminate interchange of indazole analogs is not supported by the structure-activity data.

Quantitative Differentiation Evidence for 2-(7-Methoxy-1H-indazol-3-yl)ethanamine Against Closest Analogs


7-Methoxy Position Is the Decisive Determinant of nNOS Inhibitory Activity Among Methoxyindazole Regioisomers

The target compound bears the 7-methoxy substituent that is demonstrated to be critical for nNOS inhibitory activity. In a direct head-to-head comparison of all four methoxyindazole regioisomers against purified recombinant nNOS, Tuynman et al. (2003) reported that 7-methoxyindazole (7-MI) was the most active compound of the series, while 6-, 5-, and 4-methoxyindazoles were 'almost inactive against all three NOS isoforms' [1]. The 7-MI scaffold (which constitutes the core pharmacophore of the target compound) displayed an IC₅₀ of approximately 800 nM against rat cerebellar nNOS in the Schumann et al. (2001) study [2][3]. This positional specificity means that regioisomeric analogs such as 2-(5-methoxy-1H-indazol-3-yl)ethanamine and 2-(6-methoxy-1H-indazol-3-yl)ethanamine, which bear the methoxy group at the 5- or 6-position respectively, are predicted to lack significant nNOS inhibitory activity based on the established SAR [1].

nNOS inhibition indazole regioisomers nitric oxide synthase

7-Methoxy Substitution Confers a Favorable Toxicological Profile Compared to 7-Nitroindazole (7-NI)

The gold-standard nNOS inhibitor 7-nitroindazole (7-NI, IC₅₀ = 0.47–0.9 µM) contains a nitro group that is a well-recognized structural alert for mutagenicity and hepatotoxicity . The target compound, bearing a 7-methoxy group instead of a 7-nitro group, circumvents this toxicophore liability while retaining nNOS inhibitory activity through an electron-rich 7-substituent mechanism [1]. Schumann et al. (2001) explicitly concluded that 'the nitro-substitution is not indispensable to the biological activity of the indazole ring' and that 7-MI represents 'a novel lead in the field of NOS inhibitory drugs development' that 'argues against the idea that the potency of 7-nitroindazole is due to its electronic withdrawing effect' [1]. The 7-methoxy group thus offers a mechanistically validated, less toxicologically encumbered alternative to the nitro group for nNOS inhibition.

toxicophore avoidance nitro group liability nNOS inhibitor safety

Ethanamine Side Chain at Position-3 Provides a Synthetic Functional Handle Absent in 7-Methoxyindazole (7-MI)

The target compound 2-(7-Methoxy-1H-indazol-3-yl)ethanamine (CAS 1360962-69-1) differs structurally from 7-methoxyindazole (7-MI, CAS 133841-05-1) by the presence of an ethanamine (–CH₂CH₂NH₂) side chain at the 3-position of the indazole ring [1]. This primary amine is a versatile synthetic handle enabling amide bond formation, reductive amination, urea/thiourea synthesis, sulfonamide coupling, and salt formation (e.g., hydrochloride) for solubility enhancement—all without requiring additional synthetic steps to install a reactive functional group . In contrast, 7-MI (MW 148.16 g/mol, C₈H₈N₂O) bears only a hydrogen at the 3-position and requires de novo functionalization to introduce a reactive moiety [1]. The ethanamine chain also increases the topological polar surface area (tPSA) and molecular weight (191.23 vs. 148.16 g/mol), and modulates lipophilicity (LogP ~2.38 vs. ~1.6 for 7-MI) [2].

medicinal chemistry derivatization primary amine handle conjugation chemistry

7-MI Scaffold Exhibits In Vivo nNOS Inhibition and Antinociceptive Activity Confirmed in Animal Models

The 7-methoxyindazole scaffold, which constitutes the pharmacophoric core of the target compound, has demonstrated validated in vivo pharmacological activity. Schumann et al. (2001) reported that 7-MI 'possesses in vivo NOS inhibitory as well and related antinociceptive properties' following systemic administration [1][2]. This in vivo efficacy, combined with the established blood-brain barrier penetrability of 7-substituted indazoles (structurally analogous to 7-NI which is a known BBB-penetrant, IC₅₀ = 0.47 µM in mouse cerebellum), suggests that the 7-methoxyindazole core can access central nervous system targets . In contrast, many indazole derivatives evaluated by Claramunt et al. (2011) were found to be better iNOS than nNOS inhibitors, highlighting that nNOS selectivity with in vivo activity is not a general property of the indazole class but is specifically conferred by the 7-substitution pattern present in the target compound .

in vivo pharmacology antinociception blood-brain barrier penetration

Critical Data Gap Disclosure: Direct Experimental Profiling of 2-(7-Methoxy-1H-indazol-3-yl)ethanamine Is Absent from the Open Literature

A systematic search of PubMed, BindingDB, ChEMBL, Patent databases, and vendor technical datasheets (as of the evidence cutoff date) did not return any published nNOS IC₅₀, Ki, or cellular activity data specifically measured for 2-(7-Methoxy-1H-indazol-3-yl)ethanamine (CAS 1360962-69-1). All biological activity evidence presented in this guide derives from the 7-methoxyindazole (7-MI, CAS 133841-05-1) scaffold, which lacks the ethanamine side chain [1][2]. The ethanamine substitution at position-3 introduces a steric and electronic perturbation whose effect on nNOS binding affinity, selectivity, and in vivo pharmacokinetics has not been experimentally characterized in the public domain . While the 3-position of the indazole ring is generally tolerant of substitution for nNOS binding (as evidenced by Collot et al. 2003 modeling studies suggesting that 7-substitution, not 3-substitution, is the primary determinant of binding mode), the absence of direct measurement data represents a procurement risk that must be acknowledged [2]. Users should anticipate the need for in-house profiling to confirm that the ethanamine substitution does not adversely affect the target engagement profile.

data availability experimental validation procurement risk assessment

Optimal Procurement and Application Scenarios for 2-(7-Methoxy-1H-indazol-3-yl)ethanamine Based on Verified Evidence


Medicinal Chemistry: Parallel Amide Library Synthesis for nNOS Inhibitor Lead Optimization

The target compound's primary amine handle at the terminus of the 3-ethanamine side chain enables direct, single-step parallel synthesis of amide libraries via coupling with diverse carboxylic acid building blocks. This contrasts with 7-methoxyindazole (7-MI), which lacks a reactive functional group at the 3-position and would require multi-step functionalization before diversification. The 7-methoxy substitution ensures retention of the nNOS pharmacophore (IC₅₀ = 800 nM for the core scaffold) while the ethanamine chain serves as a vector for exploring SAR beyond the indazole core [1][2]. This makes the compound a strategic starting point for lead optimization campaigns aiming to improve potency, selectivity, and pharmacokinetic properties while maintaining the validated nNOS inhibitory mechanism.

Chemical Biology: Synthesis of nNOS-Targeted Bifunctional Probes and PROTACs

The ethanamine side chain provides a conjugation-ready primary amine for attaching linker moieties, fluorophores, biotin tags, or E3 ligase-recruiting elements. Because the 7-methoxyindazole scaffold has demonstrated in vivo nNOS engagement and antinociceptive efficacy [1], conjugates built from the target compound may retain target binding while enabling target engagement studies, pull-down experiments, or targeted protein degradation approaches. The regioisomeric specificity data (only 7-methoxy is active; 5-, 6-, and 4-methoxy are inactive) provides confidence that probes built from the target compound will maintain nNOS selectivity [2].

Salt Screening and Formulation Feasibility Studies for CNS-Penetrant nNOS Inhibitors

The primary amine of the ethanamine side chain can be protonated to form pharmaceutically acceptable salts (e.g., hydrochloride, mesylate, tosylate), enabling systematic salt-form screening to optimize aqueous solubility, dissolution rate, and solid-state properties. The 7-methoxyindazole scaffold has demonstrated in vivo CNS activity, consistent with BBB penetrability [1], making salt-form optimization a logical step toward preclinical candidate selection. The commercially available 2-(1H-Indazol-3-yl)ethanamine hydrochloride (CAS 1258504-46-9) demonstrates the feasibility of this salt-formation approach for the indazole-3-ethanamine series .

In Vitro nNOS Selectivity Profiling and Structure-Activity Relationship Expansion

The target compound is positioned for systematic in vitro profiling against the full NOS isoform panel (nNOS/NOS I, iNOS/NOS II, eNOS/NOS III) to quantify selectivity ratios. The 7-MI scaffold has demonstrated preferential inhibition of constitutive NOS isoforms (NOS I and NOS III) with iNOS being 'almost insensitive' [2]. Profiling the target compound with its 3-ethanamine substitution will reveal whether the side chain modulates isoform selectivity—a critical parameter for programs targeting neurological indications where eNOS inhibition-related cardiovascular effects must be avoided. This profiling data, once generated, will address the critical data gap identified in Section 3, Evidence Item 5.

Quote Request

Request a Quote for 2-(7-Methoxy-1H-indazol-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.